molecular formula C10H11Cl2N3O2 B2859881 [5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride CAS No. 2228695-95-0

[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride

Cat. No. B2859881
CAS RN: 2228695-95-0
M. Wt: 276.12
InChI Key: DOZSYJAONXRJCJ-UHFFFAOYSA-N
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Description

“[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride” is a compound that has been studied for its potential as an oral drug candidate . It has been found to have remarkable dose-dependent anti-acetylcholinesterase activity, which indicates that it may be a potential drug candidate for treating neurodegenerative disorders .


Synthesis Analysis

The compound was synthesized by Siddiqui et al. and used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,4-oxadiazol ring attached to a chlorophenoxy group and a methanamine group . The exact structure would need to be determined through further analysis.


Physical And Chemical Properties Analysis

The compound’s oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility was lower than that found experimentally .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that derivatives of 1,3,4-oxadiazole, which include structures similar to [5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride, possess significant antimicrobial properties. For example, the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole bearing Schiff base moiety showed potent activity against various Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Candida albicans and Aspergillus niger (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Polymer Synthesis

Another study explored the synthesis of blue light-emitting polyamides and poly(amide-imide)s containing a 1,3,4-oxadiazole ring in the side chain. This research highlights the utility of 1,3,4-oxadiazole derivatives in developing materials with desirable optical properties, such as high fluorescence quantum yield in the blue region, indicating potential applications in the fields of materials science and engineering (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Synthesis Methodologies

The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, closely related to the queried compound, was successfully synthesized via a polyphosphoric acid condensation route, showcasing a high-yield and straightforward method for producing such derivatives. This study illustrates the versatility and accessibility of synthesizing oxadiazole compounds, which could be applied to this compound and similar structures (Shimoga, Shin, & Kim, 2018).

Mechanism of Action

Target of Action

The primary target of [5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . The increased concentration of acetylcholine enhances cholinergic transmission, which can have various effects depending on the specific location in the body .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the action of acetylcholinesterase. This leads to an increase in acetylcholine levels, which can affect various downstream effects such as muscle contraction, heart rate, and other functions regulated by the cholinergic system .

Pharmacokinetics

The compound has been predicted to have good oral bioavailability due to its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . The compound is predicted to migrate to the hydrophilic compartment as pH increases . It remains stable under various photolytic and pH stress conditions, but exhibits degradation under oxidative and thermal stress .

Result of Action

The inhibition of acetylcholinesterase by the compound leads to an increase in acetylcholine levels. This results in enhanced cholinergic transmission, which can have various effects depending on the specific location in the body. The compound has been observed to have remarkable dose-dependent anti-acetylcholinesterase activity, indicating that it may be a potential drug candidate for treating neurodegenerative disorders .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the compound’s stability can be affected by pH and temperature . It remains stable under various photolytic and pH stress conditions, but exhibits degradation under oxidative and thermal stress . Therefore, the compound’s action, efficacy, and stability can be influenced by the specific environmental conditions it is exposed to.

properties

IUPAC Name

[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2.ClH/c11-7-1-3-8(4-2-7)15-6-10-13-9(5-12)14-16-10;/h1-4H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZSYJAONXRJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NO2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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